molecular formula C10H7NO3 B1396742 1-Hydroxyisoquinoline-7-carboxylic acid CAS No. 1301214-62-9

1-Hydroxyisoquinoline-7-carboxylic acid

Cat. No. B1396742
M. Wt: 189.17 g/mol
InChI Key: POVYCMYIJRLRGP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-Hydroxyisoquinoline-7-carboxylic acid contains a total of 22 bonds. These include 15 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic carboxylic acid, 1 aromatic secondary amide, and 1 hydroxyl group .


Physical And Chemical Properties Analysis

1-Hydroxyisoquinoline-7-carboxylic acid is a solid powder at ambient temperature . Its molecular weight is 189.17 .

Scientific Research Applications

Synthesis and Chemistry

  • Facile Synthesis and Conformational Studies : A study described a rapid synthesis method for 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, which is a structurally related compound to 1-Hydroxyisoquinoline-7-carboxylic acid. This synthesis involved a Pictet-Spengler reaction and catalytic dehalogenation, resulting in high optical purity (Verschueren et al., 1992).

  • Challenges in Amino Acid Coupling : Research highlighted difficulties in coupling amino acids to 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid. Effective solutions involving 1-hydroxy-7-azabenzotriazole and other compounds were discovered, which facilitated the synthesis of complex peptides (Bozsó et al., 2000).

  • Molecular Properties and Proton Transfer : A study on 7-Hydroxyquinoline-8-carboxylic acid, closely related to 1-Hydroxyisoquinoline-7-carboxylic acid, revealed its ability to undergo excited-state intramolecular double proton transfer. This demonstrates its potential as an intrinsic proton relay system with applications in understanding proton transfer mechanisms (Tang et al., 2011).

Pharmacological and Biological Aspects

  • Investigation in HIV Type 1 Integrase Inhibitors : 1-Hydroxyisoquinoline-7-carboxylic acid derivatives were studied for their role as human immunodeficiency virus type 1 integrase inhibitors. Certain derivatives showed low nanomolar anti-HIV potencies, making them potential candidates for HIV treatment (Suchaud et al., 2014).

  • Oxidation Chemistry in Neurodegenerative Research : The oxidation chemistry of compounds structurally similar to 1-Hydroxyisoquinoline-7-carboxylic acid was studied, providing insights into neurodegenerative, behavioral, and addictive consequences of substances like ethanol (Zhang & Dryhurst, 1993).

  • Effects on Behavior and Neurochemistry : Research on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids, related to 1-Hydroxyisoquinoline-7-carboxylic acid, found they affected locomotor activity in mice and altered levels of endogenous amines and amino acids. This suggests potential physiological roles for these compounds (Nakagawa et al., 1996).

Mass Spectrometry and Analytical Chemistry

  • Gas Phase Reaction Studies : A mass spectrometric study of isoquinolines, including derivatives of 1-Hydroxyisoquinoline-7-carboxylic acid, observed favored gas-phase formations of carboxylic acids. These findings are significant for the characterization of drug candidates and metabolites in clinical and forensic analyses (Thevis et al., 2008).

Chemical Synthesis and Applications

  • Synthesis of Antimicrobial Agents : Research on 1-Hydroxypiperazine dihydrochloride, which can be applied in the synthesis of pyridone carboxylic acid antibacterial agents, offers insights into the broader utility of related compounds like 1-Hydroxyisoquinoline-7-carboxylic acid in developing new antibacterial drugs (Uno et al., 1989).

  • Structure-Activity Relationships in Quinolones : A study on 5,7-disubstituted quinolones, involving structures similar to 1-Hydroxyisoquinoline-7-carboxylic acid, provided crucial information on the structure-activity relationships of antibacterial agents. This aids in the development of more potent antibacterial drugs (Miyamoto et al., 1990).

Safety And Hazards

The safety information available indicates that 1-Hydroxyisoquinoline-7-carboxylic acid is associated with certain hazards. The GHS07 pictogram is used to represent these hazards, and the signal word is “Warning”. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P271 (use only outdoors or in a well-ventilated area), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

1-oxo-2H-isoquinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-8-5-7(10(13)14)2-1-6(8)3-4-11-9/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVYCMYIJRLRGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CNC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20729009
Record name 1-Oxo-1,2-dihydroisoquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxyisoquinoline-7-carboxylic acid

CAS RN

1301214-62-9
Record name 1-Oxo-1,2-dihydroisoquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hydroxyisoquinoline-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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